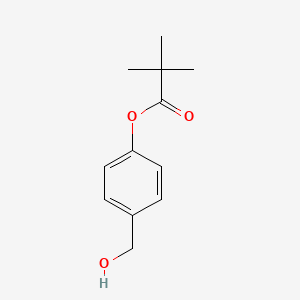

4-(Hydroxymethyl)phenyl pivalate

説明

Contextualization within Ester Chemistry

4-(Hydroxymethyl)phenyl pivalate (B1233124), with the chemical formula C12H16O3, is classified as an ester. cymitquimica.comglpbio.com Esters are a fundamental class of organic compounds characterized by the presence of a carbonyl group bonded to an oxygen atom, which is in turn attached to another organic group. In this specific molecule, the ester is formed from pivalic acid and 4-hydroxybenzyl alcohol. cymitquimica.comchemicalbook.com

The pivalate group, derived from pivalic acid, is notable for its bulky tert-butyl group. This steric hindrance is a defining characteristic that influences the compound's reactivity. Unlike less hindered esters, the pivalate group in 4-(hydroxymethyl)phenyl pivalate offers a degree of stability and can act as a protecting group in multi-step syntheses. cymitquimica.comgalchimia.com This stability allows chemists to perform reactions on other parts of the molecule, such as the hydroxymethyl group, without affecting the ester functionality.

Significance as a Versatile Organic Intermediate

The true value of this compound lies in its bifunctionality. It possesses two key reactive sites: the primary alcohol (hydroxymethyl group) and the pivalate ester. This dual functionality allows it to serve as a versatile intermediate in the synthesis of a wide array of more complex molecules, including polymers and pharmaceuticals. cymitquimica.com

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, providing a handle for further molecular elaboration. Simultaneously, the pivalate ester, while generally stable, can be cleaved under specific conditions to reveal a phenolic hydroxyl group. This strategic unmasking of the phenol (B47542) is a powerful tool in synthetic design.

Recent research has also highlighted an unconventional role for pivalates. Traditionally viewed as protecting groups, studies have shown that aryl pivalates can participate in nickel-catalyzed cross-coupling reactions. galchimia.com This discovery expands the synthetic utility of compounds like this compound, allowing the pivalate group to be used as a leaving group in the formation of new carbon-carbon bonds, a fundamental transformation in organic chemistry. galchimia.com

Overview of Research Trajectories Involving the Compound

Current research involving this compound is diverse, reflecting its synthetic versatility. One major area of investigation is its use in the synthesis of complex organic molecules and polymers. cymitquimica.com Its bifunctional nature makes it an attractive monomer for the creation of new polymeric materials with tailored properties.

Furthermore, the development of novel catalytic systems that can selectively activate and transform the different functional groups of this compound is an active area of research. For instance, the use of nickel catalysts to engage the pivalate group in cross-coupling reactions is a relatively recent and significant advancement. galchimia.com These methods offer an alternative to traditional cross-coupling partners and can be advantageous in certain synthetic contexts, such as in the construction of biaryl structures. galchimia.com

The synthesis of this compound itself is also a subject of study, with procedures being optimized for efficiency and yield. A common synthetic route involves the reaction of 4-hydroxybenzyl alcohol with pivaloyl chloride in the presence of a base like triethylamine (B128534). chemicalbook.comchemsrc.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H16O3 cymitquimica.comglpbio.com |

| Molar Mass | 208.25 g/mol |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Storage Condition | Sealed in dry, Room Temperature |

Synthesis of this compound

| Reactants | Reagents | Product |

|---|---|---|

| 4-Hydroxybenzyl alcohol | Pivaloyl chloride, Triethylamine | This compound chemicalbook.comchemsrc.com |

Structure

3D Structure

特性

IUPAC Name |

[4-(hydroxymethyl)phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTDWGYFYZIASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469245 | |

| Record name | 4-(HYDROXYMETHYL)PHENYL PIVALATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59012-91-8 | |

| Record name | 4-(HYDROXYMETHYL)PHENYL PIVALATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)phenyl] 2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxymethyl Phenyl Pivalate

Established Preparative Pathways

The principal route for synthesizing 4-(hydroxymethyl)phenyl pivalate (B1233124) involves the direct esterification of 4-hydroxybenzyl alcohol with a suitable pivaloylating agent. This method is favored for its straightforwardness and efficiency.

Esterification Reactions of 4-Hydroxymethylphenol with Pivalic Acid Derivatives

The most common and direct method for the preparation of 4-(hydroxymethyl)phenyl pivalate is the esterification of 4-hydroxymethylphenol (also known as 4-hydroxybenzyl alcohol) with a derivative of pivalic acid. cymitquimica.comchemicalbook.com This reaction selectively targets the phenolic hydroxyl group of 4-hydroxymethylphenol, leaving the benzylic hydroxyl group intact.

A widely employed procedure involves the reaction of 4-hydroxybenzyl alcohol with pivaloyl chloride in the presence of a base. chemicalbook.com In a typical synthesis, 4-hydroxybenzyl alcohol is dissolved in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF). A tertiary amine, like triethylamine (B128534), is added to act as a base and scavenger for the hydrochloric acid byproduct. Pivaloyl chloride is then added dropwise to the solution at room temperature. The reaction is typically stirred for a period to ensure completion. chemicalbook.com

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate (B1210297). The organic layer is then washed with saturated sodium bicarbonate solution and brine to remove any unreacted acid and other impurities. After drying over an anhydrous salt such as sodium sulfate (B86663), the solvent is evaporated. The crude product is often purified by column chromatography on silica (B1680970) gel to yield pure this compound as a colorless oil. chemicalbook.com One reported synthesis using this method achieved a yield of 74%. chemicalbook.com

Alternative Synthetic Routes

While direct esterification is the predominant method, alternative synthetic strategies can be envisaged, although they are less commonly reported in the literature for this specific compound. Conceptually, one could consider the reduction of a related aldehyde, such as 4-formylphenyl pivalate. chemsrc.com Another potential, though less direct, route could involve the nucleophilic substitution of a benzylic halide, for instance, reacting 4-(chloromethyl)phenyl pivalate or 4-(bromomethyl)phenyl pivalate with a hydroxide (B78521) source. chemsrc.com However, these routes are more theoretical for this particular compound and may present challenges such as side reactions or the need for less readily available starting materials.

Precursor Compounds and Reagent Systems

The success of the synthesis of this compound is highly dependent on the appropriate selection of starting materials and reagents.

Selection of Pivaloylating Agents

The choice of the pivaloylating agent is crucial for an efficient esterification. The most common and reactive agent used is pivaloyl chloride . chemicalbook.comchemsrc.com Its high reactivity ensures that the esterification proceeds readily, often at room temperature.

Another effective pivaloylating agent is pivalic anhydride (B1165640) . While generally less reactive than the corresponding acyl chloride, pivalic anhydride can be used, sometimes in conjunction with a catalyst, to achieve the desired esterification. arkat-usa.org The use of pivalic anhydride can be advantageous in situations where the high reactivity of pivaloyl chloride might lead to side reactions, although this is less of a concern with the selective acylation of a phenol (B47542) in the presence of an alcohol.

Solvents and Catalysts Employed

The choice of solvent is critical to ensure that all reactants are in the same phase and to facilitate the reaction. Anhydrous tetrahydrofuran (THF) is a commonly used solvent for the reaction between 4-hydroxybenzyl alcohol and pivaloyl chloride. chemicalbook.com Its ability to dissolve both the starting material and the reagents, as well as its relatively low boiling point, makes it suitable for this synthesis and subsequent workup.

In the case of esterification using pivaloyl chloride, a base is essential to neutralize the HCl generated during the reaction. Triethylamine is a frequently used organic base for this purpose. chemicalbook.com Its role is to act as an acid scavenger, driving the reaction to completion.

For esterifications involving less reactive pivaloylating agents like pivalic anhydride, a catalyst may be employed. While not specifically detailed for this compound, general methods for the esterification of phenols using pivalic anhydride sometimes utilize catalysts like sodium thiosulfate. arkat-usa.org

Optimization of Reaction Conditions

To maximize the yield and purity of this compound, careful control of reaction conditions is necessary.

Key parameters that are often optimized include:

Temperature: The esterification with pivaloyl chloride is typically carried out at room temperature, which is sufficient due to the high reactivity of the acyl chloride. chemicalbook.com Running the reaction at elevated temperatures is generally not required and could potentially lead to side reactions.

Reaction Time: The reaction is usually allowed to proceed for a specific duration to ensure maximum conversion. In one documented procedure, the reaction mixture was stirred for 60 minutes at room temperature. chemicalbook.com Monitoring the reaction by TLC is a practical way to determine the optimal reaction time.

Stoichiometry: The molar ratios of the reactants are carefully controlled. A slight excess of the pivaloylating agent (e.g., 1.1 equivalents of pivaloyl chloride) and the base (e.g., 1.5 equivalents of triethylamine) relative to the 4-hydroxybenzyl alcohol is common practice to ensure complete consumption of the starting phenol. chemicalbook.com

Purification: Post-reaction workup and purification are critical for obtaining a high-purity product. This typically involves aqueous washes to remove water-soluble byproducts and unreacted reagents, followed by column chromatography to separate the desired product from any remaining starting materials and side products. chemicalbook.com A common eluent system for silica gel chromatography is a mixture of ethyl acetate and hexane. chemicalbook.com

Table of Research Findings:

| Synthetic Method | Precursors | Reagents & Solvents | Reaction Conditions | Yield | Reference |

| Esterification | 4-Hydroxybenzyl alcohol, Pivaloyl chloride | Triethylamine, Tetrahydrofuran (THF) | Room temperature, 60 minutes | 74% | chemicalbook.com |

Temperature and Pressure Considerations

The esterification reaction is generally conducted at ambient conditions. The addition of pivaloyl chloride and the subsequent stirring of the reaction mixture are carried out at room temperature. chemicalbook.com Specific pressure controls are not typically mentioned, implying the synthesis proceeds effectively at atmospheric pressure.

Stoichiometric Ratios and Reaction Time

The efficiency of the synthesis relies on the precise molar ratios of the reactants. An excess of the base and a slight excess of the acylating agent are commonly used to drive the reaction to completion. For instance, a successful synthesis uses a stoichiometric ratio of 4-hydroxybenzyl alcohol to pivaloyl chloride to triethylamine of 1:1.1:1.5. chemicalbook.com The reaction is allowed to proceed for a defined period, typically around 60 minutes, with continuous stirring to ensure thorough mixing and complete conversion. chemicalbook.com

Table 1: Stoichiometric Ratios for Synthesis

| Reactant | Molar Equivalents |

|---|---|

| 4-Hydroxybenzyl Alcohol | 1.0 |

| Pivaloyl Chloride | 1.1 |

| Triethylamine | 1.5 |

Data derived from a representative laboratory-scale synthesis. chemicalbook.com

Inert Atmosphere Requirements

To prevent unwanted side reactions with atmospheric moisture and oxygen, the synthesis is performed under an inert atmosphere. chemicalbook.com The use of argon protection is explicitly documented to ensure the integrity of the reactants and the anhydrous nature of the reaction environment, which is crucial for the success of the esterification. chemicalbook.com

Isolation and Purification Techniques in Laboratory Scale Synthesis

Following the reaction, a multi-step process is required to isolate and purify the this compound from the reaction mixture.

Chromatographic Separation Methods (e.g., Silica Gel Column Chromatography)

The principal method for purifying the crude product is column chromatography. chemicalbook.com Specifically, rapid chromatography using a silica gel column is effective. chemicalbook.com The separation is achieved by eluting the column with a non-polar solvent system. chemicalbook.com A mixture of ethyl acetate and hexane, often in a 4:6 ratio, has been shown to provide good separation, with the target compound having a reported retention factor (Rf) of 0.4 under these conditions. chemicalbook.com The fractions identified as containing the pure product are then combined for final processing. chemicalbook.com

Table 2: Chromatographic Purification Details

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase | Ethyl Acetate / Hexane (4:6 v/v) |

| Retention Factor (Rf) | 0.4 |

Data based on a documented purification procedure. chemicalbook.com

Work-up Procedures

The initial work-up begins after the reaction is complete. The process is initiated by quenching the reaction with a small amount of water. chemicalbook.com The mixture is then diluted significantly with a solvent like ethyl acetate (EtOAc). chemicalbook.com This organic solution undergoes a series of washes to remove impurities. It is washed sequentially with a saturated sodium bicarbonate (NaHCO3) solution to neutralize any remaining acidic components and then with brine to remove residual water and inorganic salts. chemicalbook.com The resulting organic phase is dried using an anhydrous drying agent, such as sodium sulfate (Na2SO4), before being filtered and concentrated under vacuum to yield the crude product, which is often a colorless oil. chemicalbook.com

Chemical Reactivity and Transformation Pathways of 4 Hydroxymethyl Phenyl Pivalate

Role as a Phenolic Pivalate (B1233124) Ester

The pivalate, or trimethylacetate, ester of a phenol (B47542) plays a crucial role in modifying the properties of the parent molecule. The bulky tert-butyl group of the pivaloyl moiety provides significant steric hindrance around the ester linkage. This steric bulk is a key determinant of the ester's stability and reactivity.

Furthermore, the steric hindrance provided by the pivaloyl group can protect the ester bond from premature hydrolysis by non-specific enzymes, allowing for targeted drug release. The stability of the pivalate ester can be tuned, and its cleavage is often designed to be triggered by specific enzymes or chemical conditions at the desired site of action.

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) attached to the phenyl ring offers a site for various chemical modifications, including oxidation and derivatization. These reactions allow for the synthesis of a range of derivatives with altered properties and functionalities.

Oxidation Reactions

The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid under appropriate conditions. A common and effective reagent for the oxidation of benzylic alcohols to aldehydes is manganese dioxide (MnO₂). This reagent is known for its mild and selective nature, often allowing for the oxidation of alcohols without affecting other sensitive functional groups in the molecule. The oxidation of 4-(hydroxymethyl)phenyl pivalate with manganese dioxide would be expected to yield 4-formylphenyl pivalate. While direct experimental data for this specific reaction on this compound is not extensively documented in readily available literature, the oxidation of similar benzylic alcohols is a well-established transformation. organic-chemistry.orgrsc.org

The general reaction for the oxidation of a benzylic alcohol to an aldehyde using MnO₂ is as follows:

Ar-CH₂OH + MnO₂ → Ar-CHO + MnO + H₂O

The efficiency of this reaction can be influenced by the solvent, temperature, and the activity of the manganese dioxide used.

Derivatization via Hydroxyl Group

The hydroxyl group of the hydroxymethyl moiety can be derivatized to form various other functional groups, such as esters and ethers. This allows for the introduction of different chemical entities to modify the molecule's properties. For instance, acylation of the hydroxymethyl group with an acyl chloride or anhydride (B1165640) in the presence of a base would yield an acyloxymethyl derivative.

A study on the synthesis of 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones demonstrated the formation of a pivaloyloxymethyl group, which is structurally related to a derivatized form of this compound. nih.gov This suggests that the hydroxymethyl group of this compound can be similarly acylated. The synthesis of such derivatives could be a strategy to further modify the lipophilicity and other physicochemical properties of the molecule.

Mechanisms of Ester Cleavage

The cleavage of the pivalate ester in this compound is a critical transformation, particularly in the context of its potential use in prodrugs, where the release of the active phenolic compound is required. This cleavage can occur through hydrolytic or enzymatic pathways.

Hydrolytic Pathways

The hydrolysis of esters can be catalyzed by either acid or base. Under basic conditions, the hydrolysis of phenyl esters typically proceeds via a nucleophilic acyl substitution mechanism (BAc2). In this pathway, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate then results in the cleavage of the ester bond and the formation of a carboxylate and a phenoxide.

The rate of hydrolysis is influenced by the steric and electronic properties of the ester. The bulky tert-butyl group of the pivalate ester in this compound sterically hinders the approach of the nucleophile to the carbonyl carbon, generally making it more resistant to hydrolysis compared to less hindered esters like acetates.

Enzymatic Lability (e.g., Esterase-Triggered Release)

Enzymatic cleavage offers a more specific and controlled method for ester hydrolysis. Esterases are a class of enzymes that catalyze the hydrolysis of ester bonds. The specificity of these enzymes allows for the design of prodrugs that are stable in the general circulation but are activated by specific esterases present in target tissues or cells.

Butyrylcholinesterase (BuChE), a serine esterase found in various human tissues, has been shown to hydrolyze phenyl valerate, a structurally related carboxylester. nih.gov This suggests that BuChE could potentially hydrolyze the pivalate ester of this compound. The catalytic mechanism of serine esterases involves a catalytic triad (B1167595) of serine, histidine, and aspartate residues in the active site. The serine hydroxyl group, activated by the other residues, acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol (in this case, the phenol). The acyl-enzyme intermediate is then hydrolyzed to release the carboxylic acid and regenerate the free enzyme.

Participation in Self-Immolative Linker Systems

Self-immolative linkers are molecular constructs designed to fragment and release a payload molecule in response to a specific stimulus. nih.govnih.gov The 4-hydroxybenzyl alcohol core, a structure closely related to this compound, is a well-established scaffold for these systems. rsc.orgacs.org

Design Principles of Self-Immolative Scaffolds

The fundamental design of self-immolative systems based on the 4-hydroxybenzyl alcohol framework involves a trigger, a linker, and a payload (reporter group). acs.orgnih.gov The trigger is a moiety that can be selectively cleaved by a specific external stimulus, such as an enzyme or a change in pH. nih.govmdpi.com This cleavage initiates an electronic cascade through the linker, leading to the release of the payload.

The 4-hydroxybenzyl alcohol unit is a popular choice for these linkers due to its ability to undergo a 1,6-elimination reaction. rsc.orgnih.gov In a typical construct, the phenolic hydroxyl group is masked with a trigger group, and the benzylic hydroxyl group is attached to the payload. Once the trigger is removed, the newly exposed phenoxide ion initiates an electronic cascade, resulting in the formation of a transient quinone methide intermediate and the release of the payload. nih.gov The stability and rate of this fragmentation can be modulated by introducing electron-donating or electron-withdrawing substituents on the aromatic ring. rsc.orgnih.gov

In the context of this compound, the pivalate ester itself would not typically function as the trigger. Instead, the phenolic hydroxyl group would be protected by a trigger moiety, while the hydroxymethyl group would be linked to a payload. The pivalate ester's role would be to modulate the electronic properties of the phenyl ring, thereby influencing the rate of the self-immolative fragmentation.

Fragmentation Mechanisms and Kinetics

The fragmentation of self-immolative linkers based on 4-hydroxybenzyl alcohol proceeds through a well-defined mechanism. rsc.org Upon removal of the trigger group from the phenolic oxygen, the resulting phenoxide ion initiates a 1,6-elimination. This process involves the formation of a quinone methide intermediate and the expulsion of the payload attached to the benzylic position. nih.gov If the payload is attached via a carbamate (B1207046) or carbonate linkage, the fragmentation is often thermodynamically driven by the release of carbon dioxide. nih.gov

The kinetics of this fragmentation are highly dependent on the electronic nature of the substituents on the aromatic ring. rsc.org Electron-donating groups enhance the rate of elimination by stabilizing the developing positive charge on the quinone methide intermediate. Conversely, electron-withdrawing groups slow down the fragmentation. The rate of linker fragmentation is also influenced by the nature of the leaving group (the payload). rsc.org

Remote Group Participation Phenomena in Glycosylation Chemistry

In glycosylation reactions, the stereochemical outcome is of paramount importance. Remote group participation, where a functional group at a position other than C-2 influences the stereoselectivity at the anomeric center (C-1), is a key strategy for controlling the formation of specific glycosidic linkages. rsc.orgrsc.org

Influence of the Pivalate Ester on Stereoselectivity

Ester protecting groups at remote positions on a glycosyl donor can significantly influence the stereoselectivity of a glycosylation reaction. beilstein-journals.orgnih.gov The pivaloyl (OPiv) ester, in particular, is known to act as a participating group, often favoring the formation of 1,2-trans glycosides. beilstein-journals.org While direct participation of an ester on a phenyl aglycone like in this compound is not the standard model, the principles of remote participation by acyl groups are relevant.

In the context of a glycosyl donor, a remote pivalate group can influence the facial selectivity of the incoming glycosyl acceptor. nih.gov This is often achieved through space-filling effects or by pre-organizing the conformation of the glycosyl donor. For instance, in the glycosylation of galactal donors, a C-4 O-pivaloyl group has been shown to enhance α-selectivity. rsc.org The bulky pivalate group can sterically hinder one face of the molecule, directing the acceptor to the opposite face.

Proposed Intermediates (e.g., 1,3-Dioxacarbenium Ions)

The mechanism of remote group participation often involves the formation of cyclic intermediates. nih.govnih.gov When an acyl group at a remote position (e.g., C-3, C-4, or C-6) of a glycosyl donor participates, it can lead to the formation of bridged bicyclic dioxacarbenium ions. nih.govnih.gov For example, participation by an ester at the C-3 position can form a 1,3-dioxacarbenium ion, while participation from C-4 can lead to a 1,4-dioxacarbenium ion. nih.govnih.gov

Factors Affecting Stereochemical Outcome (Concentration, Stoichiometry)

The stereochemical outcome of a glycosylation reaction is influenced by a multitude of factors beyond the participating groups. researchgate.netmpg.dersc.org These include:

Concentration: The concentration of the glycosyl donor, acceptor, and promoter can affect the relative rates of competing reaction pathways. In some cases, higher concentrations may favor intermolecular reactions over intramolecular participation.

Stoichiometry: The ratio of donor to acceptor and the amount of promoter used can also play a crucial role. For example, an excess of the acceptor can influence the equilibrium between different intermediates.

Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize charged intermediates and influence the reaction mechanism. scilit.com

Temperature: Glycosylation reactions are often temperature-sensitive, with lower temperatures sometimes favoring the formation of a specific stereoisomer. mpg.de

Catalyst/Promoter: The nature of the acid catalyst or promoter used to activate the glycosyl donor has a significant impact on the reaction pathway and stereoselectivity. nih.gov

The interplay of these factors determines whether the reaction proceeds through an S_N1-like mechanism with a discrete oxocarbenium ion intermediate, an S_N2-like mechanism with direct displacement, or a pathway involving neighboring or remote group participation. scienceopen.com

Applications of 4 Hydroxymethyl Phenyl Pivalate As a Key Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The strategic use of 4-(hydroxymethyl)phenyl pivalate (B1233124) is crucial in the multi-step synthesis of intricate organic structures. Organic synthesis aims to construct complex molecules from simpler, more readily available starting materials. The field relies on a deep understanding of reaction mechanisms and the strategic manipulation of functional groups to achieve the desired molecular architecture. 4-(Hydroxymethyl)phenyl pivalate serves as a key building block in this process, providing a stable yet reactive component that can be modified and incorporated into larger molecular frameworks. chemsrc.comchemicalbook.com Its pivalate group offers steric hindrance, which can direct reactions to other parts of the molecule, while the hydroxymethyl group provides a site for further functionalization. chemicalbook.comnih.gov

Precursor in Medicinal Chemistry and Pharmaceutical Synthesis

The application of this compound is particularly prominent in the field of medicinal chemistry, where it serves as a precursor for a variety of therapeutically relevant compounds. nih.gov Its utility spans the construction of prodrugs, the synthesis of enzyme inhibitors, and the development of agents for photochemotherapy.

Construction of Prodrug Architectures

Prodrugs are inactive compounds that are converted into active drugs within the body. This approach is often used to improve the bioavailability of a drug. nih.gov Pivalate-generating prodrugs, which release pivalic acid upon hydrolysis, have been developed to enhance the absorption of therapeutic agents. nih.gov The pivalate ester in this compound can be incorporated into a larger molecule, which is then metabolized in the body to release the active drug and pivalic acid. nih.govnih.gov This strategy has been employed to improve the oral bioavailability of various pharmaceuticals. nih.govnih.gov

Synthesis of N-Methylated Thiocarbamate Derivatives

This compound is a key reagent in the synthesis of N-methylated thiocarbamate derivatives. nih.govnih.gov These compounds are of interest as potential therapeutic agents, and their synthesis often involves the reaction of this compound with an appropriate N-methylated coupling partner. nih.gov In a general procedure, this compound is dissolved in an anhydrous solvent, such as tetrahydrofuran (B95107), along with the N-methyl coupling partner. The addition of a base, like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), facilitates the reaction, which is typically heated to ensure completion. nih.gov The resulting N-methylated thiocarbamate can then be purified using standard techniques like column chromatography. nih.gov

Below is a table summarizing the synthesis of various N-Methylated Thiocarbamate derivatives using this compound:

| Product Name | Coupling Partner | Yield |

| MeTCM-H | CP-H | 19% |

| MeTCM-F | CP-F | 21% |

| MeTCM-Me | CP-Me | 22% |

Data sourced from a study on N-methylation of self-immolative thiocarbamates. nih.gov

Preparation of Pyrazolyl Urea (B33335) Compounds

Pyrazolyl urea derivatives represent a class of compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.govsemanticscholar.orgresearchgate.net The synthesis of these compounds can involve the use of pyrazole-containing intermediates that are subsequently reacted to form the urea linkage. semanticscholar.org While direct synthesis pathways using this compound are not explicitly detailed in the provided results, the structural motif of a hydroxymethylphenyl group is present in some pyrazolyl urea compounds, suggesting its potential as a precursor in their multi-step synthesis. nih.govgoogle.com For instance, the synthesis of 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]urea derivatives has been achieved through the Curtius reaction of 4-(hydroxymethyl)pyrazole-3-carbonyl azides with amines. nih.gov

Synthesis of Psoralen (B192213) Derivatives for Photochemotherapeutic Studies

Psoralens are a class of naturally occurring compounds that are used in photochemotherapy, a treatment that combines a photosensitizing drug with ultraviolet light. wikipedia.orgnih.gov These compounds can intercalate into DNA and, upon photoactivation, form covalent adducts, leading to cell death. nih.gov The synthesis of novel psoralen derivatives with enhanced potency is an active area of research. nih.govnih.govresearchgate.netduke.edu While a direct role for this compound in psoralen synthesis is not explicitly mentioned, the development of new synthetic strategies for psoralen derivatives often involves the modification of a core structure, a process where a versatile intermediate like this compound could potentially be employed. nih.govresearchgate.net

Intermediate in the Synthesis of Antimuscarinic Agents (e.g., Fesoterodine)

This compound is a key intermediate in the synthesis of fesoterodine (B1237170), a competitive muscarinic receptor antagonist used to treat overactive bladder. google.comnih.govdrugbank.comfda.gov Fesoterodine is a prodrug that is rapidly converted in the body to its active metabolite, 5-hydroxymethyl tolterodine. nih.govdrugbank.com The synthesis of fesoterodine involves the esterification of an intermediate containing a hydroxymethylphenol group. google.com this compound can serve as a precursor to this hydroxymethylphenol intermediate, highlighting its importance in the production of this widely used pharmaceutical. nih.govgoogle.com

Application in Polymer Chemistry (e.g., Monomer in Polymer Synthesis)

The structure of this compound, featuring a hydroxyl group and a phenyl pivalate moiety, suggests its potential as a monomer for the synthesis of various polymers. The hydroxyl group can participate in condensation polymerizations to form polyesters, polyethers, or polyurethanes. For instance, the reaction of the hydroxyl group with a dicarboxylic acid or its derivative could, in principle, yield a polyester.

Furthermore, the pivalate group can be hydrolyzed to a phenolic hydroxyl group, which opens up possibilities for its use in the synthesis of phenolic resins or other polymers requiring a phenolic monomer. The polymerization of substituted phenols is a well-established field, often utilizing enzymatic or oxidative methods to produce polymers with interesting properties. rsc.org

Despite its structural suitability, a review of the current scientific literature does not provide specific examples of the homopolymerization or copolymerization of this compound. While the synthesis of polyesters from various hydroxy acids and diols is extensively documented, and the polymerization of phenolic compounds is a broad area of research, the direct use of this compound as a monomer has not been explicitly reported in the reviewed literature. nih.govnih.govresearchgate.net The synthesis of polymers from similar structures, such as poly(4-hydroxystyrene), has been achieved through post-polymerization modification of a protected monomer. rsc.org This suggests that a similar strategy could potentially be employed for polymers incorporating a this compound-derived unit.

Role in Carbon-Hydrogen (C-H) Activation and Functionalization Reactions

A significant application of the pivalate group in this compound lies in its role as a directing group in C-H activation and functionalization reactions. The bulky pivaloyl group can direct transition metal catalysts to a specific C-H bond on the aromatic ring, enabling regioselective transformations that would otherwise be difficult to achieve.

The pivaloyl group is a well-established ortho-directing group for the functionalization of phenols. In the context of this compound, the pivalate ester serves to protect the phenolic oxygen while its carbonyl group coordinates to a transition metal catalyst, typically palladium. This coordination brings the catalyst into close proximity to the ortho-C-H bonds of the phenyl ring, facilitating their activation.

This strategy is particularly valuable because it allows for the selective functionalization of the C-H bonds adjacent to the pivalate-protected hydroxyl group. Following the desired C-H functionalization, the pivaloyl group can be readily removed by hydrolysis under basic or acidic conditions, regenerating the free phenol (B47542). This "transient" directing group strategy provides an efficient route to synthesize highly substituted phenolic compounds with precise regiocontrol. The use of pivalic acid or its anhydride (B1165640) in palladium-catalyzed C-H arylation reactions has been shown to be crucial for high reactivity, acting not only as a directing group precursor but also potentially as a proton shuttle in the catalytic cycle. nih.govresearchgate.net

One of the most powerful applications of the pivalate directing group strategy is in the regioselective arylation of phenols. In the case of this compound, this would involve the palladium-catalyzed coupling of the C-H bonds ortho to the pivalate group with an aryl halide or its equivalent. This reaction allows for the construction of biaryl linkages, which are important structural motifs in many pharmaceuticals, agrochemicals, and functional materials.

The general mechanism for this transformation involves the formation of a palladacycle intermediate, where the palladium catalyst is chelated by the carbonyl oxygen of the pivalate group and bonded to the ortho-carbon of the phenyl ring. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the new C-C bond and regenerate the palladium catalyst.

While specific studies on the C-H arylation of this compound are not prevalent, numerous examples exist for the ortho-arylation of other phenol-derived pivalates. These studies demonstrate the robustness and versatility of this methodology. A variety of aryl and heteroaryl groups can be introduced with high regioselectivity. The reaction conditions typically involve a palladium catalyst, such as palladium(II) acetate (B1210297) or palladium pivalate, a ligand, and a base. youtube.com

Below is an interactive data table summarizing representative conditions for the palladium-catalyzed ortho-arylation of phenol pivalates, which are analogous to the potential reactivity of this compound.

Development and Research of Derivatives and Analogues of 4 Hydroxymethyl Phenyl Pivalate

Synthesis of Substituted Phenyl Pivalate (B1233124) Analogues

The synthesis of analogues of 4-(hydroxymethyl)phenyl pivalate bearing substituents on the phenyl ring is crucial for probing electronic effects and modulating the compound's properties. The primary route to these analogues involves the esterification of corresponding substituted 4-hydroxybenzyl alcohols with pivaloyl chloride. A general synthetic procedure has been described where 4-hydroxybenzyl alcohol is treated with pivaloyl chloride in the presence of a base like triethylamine (B128534) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at room temperature. chemicalbook.com This method can be adapted for a range of substituted 4-hydroxybenzyl alcohols, providing access to a library of analogues.

For instance, the introduction of electron-donating or electron-withdrawing groups onto the aromatic ring can be achieved by starting with appropriately substituted phenols. These phenols can then be converted to the corresponding 4-hydroxybenzyl alcohols through various established synthetic routes before esterification. The reactivity of the starting substituted styrene (B11656) towards carboethoxycarbene, for example, is influenced by the electronic nature of the para-substituent, with electron-donating groups increasing the reactivity of the double bond. cyberleninka.ru

The following table illustrates a representative selection of substituted phenyl pivalate analogues that can be synthesized, highlighting the diversity of functional groups that can be incorporated.

| Substituent (X) | Starting Material (example) | Potential Synthetic Method |

| -OCH₃ | 4-Methoxy-1-hydroxybenzyl alcohol | Pivaloyl chloride, Et₃N, THF |

| -Cl | 4-Chloro-1-hydroxybenzyl alcohol | Pivaloyl chloride, Et₃N, THF |

| -NO₂ | 4-Nitro-1-hydroxybenzyl alcohol | Pivaloyl chloride, Et₃N, THF |

| -CH₃ | 4-Methyl-1-hydroxybenzyl alcohol | Pivaloyl chloride, Et₃N, THF |

Modifications of the Hydroxymethyl Moiety for Tuned Reactivity

The hydroxymethyl group at the 4-position of the phenyl pivalate core represents a key site for structural diversification, allowing for the tuning of reactivity and the introduction of new functionalities. Standard transformations of benzylic alcohols can be applied to this compound, provided the ester functionality remains intact.

Etherification: The hydroxyl group can be converted to an ether linkage. For example, reaction with an alkyl halide in the presence of a base would yield 4-(alkoxymethyl)phenyl pivalates. This modification can alter the polarity and steric bulk of this portion of the molecule.

Halogenation: The hydroxymethyl group can be transformed into a halomethyl group, a versatile intermediate for further nucleophilic substitution reactions. For instance, treatment with a suitable halogenating agent can produce compounds like 4-(chloromethyl)phenyl pivalate or 4-(bromomethyl)phenyl pivalate. chemsrc.com

Oxidation: Controlled oxidation of the primary alcohol can lead to the corresponding aldehyde (4-formylphenyl pivalate) or carboxylic acid (4-(pivaloyloxy)benzoic acid). chemsrc.com The oxidation of benzylic alcohols can be achieved using various reagents, and the choice of oxidant is critical to avoid over-oxidation or reaction with the ester group. rsc.org

The following table summarizes key modifications of the hydroxymethyl moiety and the resulting derivatives.

| Modification | Reagent Example | Product |

| Etherification | Alkyl halide, Base | 4-(Alkoxymethyl)phenyl pivalate |

| Halogenation | Thionyl chloride | 4-(Chloromethyl)phenyl pivalate |

| Oxidation | Mild oxidizing agent | 4-Formylphenyl pivalate |

Comparative Studies with Other Phenyl Ester Protecting Groups

Phenyl esters are widely utilized as protecting groups in organic synthesis, and the pivalate ester of 4-hydroxymethylphenol offers a unique combination of stability and potential for further functionalization. The bulky tert-butyl group of the pivaloyl moiety confers significant steric hindrance around the ester carbonyl, rendering it more stable to nucleophilic attack compared to less hindered esters like acetates. organic-chemistry.org

In the context of protecting groups for alcohols, the pivaloyl (Piv) group is known to be substantially more stable than other acyl protecting groups and can be cleaved under acidic, basic, or reductive conditions. libretexts.org When compared to other common protecting groups for phenols, such as the benzyl (B1604629) (Bn) ether, the pivalate ester offers the advantage of being stable to hydrogenolysis conditions that would cleave a benzyl ether. organic-chemistry.org

A comparative overview of relevant protecting groups is presented below:

| Protecting Group | Typical Cleavage Conditions | Relative Stability to Pivalate | Orthogonality |

| Acetyl (Ac) | Acid or base | Less stable | Limited |

| Benzyl (Bn) ether | Hydrogenolysis | Different cleavage | High |

| Methoxymethyl (MOM) ether | Acid | Similar acid lability | Limited |

| Tetrahydropyranyl (THP) ether | Acid | Similar acid lability | Limited |

Structure-Reactivity Relationship Investigations within Derivative Series

Investigations into the structure-reactivity relationships of this compound derivatives are essential for understanding how modifications to the molecular structure influence chemical behavior. The electronic properties of substituents on the phenyl ring play a significant role in the reactivity of the pivalate ester.

Studies on substituted phenyl acetates and trifluoroacetates have shown that electron-withdrawing substituents on the phenyl ring increase the preference for the Z-conformer of the ester. acs.orgnih.gov More importantly, electron-withdrawing groups enhance the reactivity of the ester towards nucleophilic acyl substitution by lowering the energy of the π* antibonding orbital of the carbonyl group, making it a better acceptor for the incoming nucleophile. acs.orgnih.gov Conversely, electron-donating groups decrease this reactivity. acs.orgnih.gov This principle allows for the fine-tuning of the ester's susceptibility to cleavage.

The sensitivity of the carbonyl group to the electronic effects of substituents on either the phenyl or benzoyl ring of phenyl benzoates has been studied using ¹³C NMR. nih.gov It was found that electron-withdrawing substituents in one ring decrease the sensitivity of the chemical shift of the carbonyl carbon to substitution in the other ring. nih.gov In the hydrolysis of substituted phenyl N-phenylcarbamates, a Hammett sensitivity constant (ρ) of 2.86 was observed, indicating a significant electronic effect of the substituent on the reaction rate. rsc.org

The following table illustrates the expected trend in the relative rate of hydrolysis for a series of substituted this compound analogues based on the electronic nature of the substituent on the phenyl ring.

| Substituent (X) | Electronic Effect | Expected Relative Rate of Hydrolysis |

| -NO₂ | Strong Electron-Withdrawing | Highest |

| -Cl | Weak Electron-Withdrawing | High |

| -H | Neutral | Intermediate |

| -CH₃ | Weak Electron-Donating | Low |

| -OCH₃ | Strong Electron-Donating | Lowest |

These structure-reactivity relationships are fundamental for the rational design of this compound derivatives with tailored properties for specific applications in materials science, medicinal chemistry, and organic synthesis.

Mechanistic Investigations and Theoretical Studies of 4 Hydroxymethyl Phenyl Pivalate Transformations

Elucidation of Reaction Pathways

The transformation of 4-(hydroxymethyl)phenyl pivalate (B1233124) typically centers on the cleavage of its ester bond. The specific pathway for this transformation is highly dependent on the reaction conditions.

Under basic conditions, the most common reaction pathway is saponification. This is a hydrolysis reaction where a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pivalate group. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol. masterorganicchemistry.com In the case of 4-(hydroxymethyl)phenyl pivalate, this results in the formation of 4-(hydroxymethyl)phenoxide and pivalic acid. This process is generally considered irreversible under basic conditions because the resulting carboxylic acid is deprotonated by the base, shifting the equilibrium towards the products. masterorganicchemistry.com

Acid-catalyzed hydrolysis provides an alternative pathway. In this mechanism, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. youtube.combham.ac.uk A weak nucleophile, such as water, can then attack the activated carbonyl group, also leading to a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of the alcohol (4-(hydroxymethyl)phenol) regenerates the acidic catalyst and produces pivalic acid. youtube.com Unlike basic hydrolysis, acid-catalyzed ester hydrolysis is a reversible process. dalalinstitute.com

Computational Chemistry Approaches

Computational chemistry offers powerful tools to dissect the intricate details of reaction mechanisms involving this compound. These theoretical methods allow for the examination of energy landscapes, the structure of fleeting transition states, and the stability of reaction intermediates.

Density Functional Theory (DFT) Calculations for Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. ijcce.ac.ir For the transformations of this compound, DFT calculations can map the potential energy surface of a reaction, providing a quantitative description of the energy changes that occur as reactants are converted to products. mdpi.com This involves calculating the energies of the reactants, products, any intermediates, and the transition states that connect them. The resulting energy profile reveals the thermodynamic feasibility and kinetic barriers of the reaction. For instance, DFT can be used to calculate the activation energy for the hydrolysis of the pivalate ester, offering insights into the reaction rate.

Table 1: Hypothetical DFT-Calculated Energy Profile for Base-Catalyzed Hydrolysis of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State 1 | Formation of the tetrahedral intermediate | +18.5 |

| Tetrahedral Intermediate | C(O⁻)(OH)(OAr)C(CH₃)₃ | -4.2 |

| Transition State 2 | Collapse of the intermediate | +15.8 |

| Products | 4-(Hydroxymethyl)phenoxide + Pivalic acid | -22.3 |

Note: This table presents illustrative data. Actual values would be obtained from specific DFT calculations for this reaction.

Transition State Analysis

The transition state is a high-energy, transient species that represents the peak of the energy barrier between reactants and products. researchgate.net Identifying the geometry and energy of the transition state is paramount for understanding the reaction mechanism. Computational methods, particularly DFT, are adept at locating these saddle points on the potential energy surface. For the hydrolysis of this compound, transition state analysis would reveal the precise atomic arrangement during bond formation and cleavage. nih.gov For example, in the base-catalyzed pathway, the transition state would show the partial formation of the bond between the hydroxide ion and the carbonyl carbon, and the simultaneous partial breaking of the pi bond of the carbonyl group. nih.gov

Modeling of Intermediate Species Stability and Conformation

The stability and three-dimensional arrangement (conformation) of reaction intermediates can significantly impact the course of a reaction. acs.org Computational modeling allows for a detailed examination of these transient species. In the hydrolysis of this compound, the tetrahedral intermediate is a key species. masterorganicchemistry.com DFT calculations can determine its preferred geometry, electronic structure, and relative stability. ijcce.ac.ir The conformation of the bulky pivaloyl group and the hydroxymethyl-substituted phenyl ring can introduce steric and electronic effects that influence the stability of this intermediate and the energy barriers of the steps leading to its formation and collapse.

Table 2: Hypothetical Calculated Relative Stabilities of Conformers of the Tetrahedral Intermediate

| Conformer | Dihedral Angle (O-C-C=O) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | +2.1 |

| Eclipsed | 0° | +5.3 |

Note: This table is for illustrative purposes. Actual conformational analysis would require specific computational modeling.

Prediction of Reactivity and Selectivity

Computational chemistry can also predict the reactivity of this compound and the selectivity of its reactions. copernicus.orgnih.gov By analyzing the molecule's electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), one can predict the most likely sites for chemical attack. ajchem-a.com For example, the carbonyl carbon of the pivalate group is electron-deficient and thus a prime target for nucleophiles. The energy of the LUMO, which is typically localized on the carbonyl group, can provide a quantitative measure of this reactivity. ajchem-a.com In situations with multiple potential reaction sites, computational methods can compare the activation energies for each pathway, thereby predicting the major product and guiding experimental design. mdpi.com

Advanced Analytical Techniques for Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(Hydroxymethyl)phenyl pivalate (B1233124), both one-dimensional and two-dimensional NMR techniques are utilized to assign the proton and carbon signals unequivocally.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of 4-(Hydroxymethyl)phenyl pivalate, typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), reveals characteristic signals corresponding to the different types of protons in the molecule.

A typical ¹H NMR spectrum exhibits a singlet for the nine equivalent protons of the tert-butyl group of the pivalate moiety at approximately 1.31 ppm. The protons of the hydroxymethyl group (CH₂OH) appear as a doublet at around 4.50 ppm, with the coupling to the hydroxyl proton. The hydroxyl proton itself gives rise to a triplet at approximately 5.22 ppm. The aromatic protons, due to their distinct electronic environments, appear as two doublets. The two protons ortho to the pivalate group are observed downfield around 7.35 ppm (J = 8.6 Hz), while the two protons ortho to the hydroxymethyl group are found slightly upfield at about 7.04 ppm (J = 8.6 Hz). chemicalbook.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -C(CH₃)₃ | 1.31 | singlet | |

| -CH₂OH | 4.50 | doublet | |

| -CH₂OH | 5.22 | triplet | |

| Ar-H (ortho to pivalate) | 7.35 | doublet | 8.6 |

| Ar-H (ortho to -CH₂OH) | 7.04 | doublet | 8.6 |

| Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆. chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The carbonyl carbon of the pivalate ester is expected to resonate in the downfield region, typically around 177 ppm. The quaternary carbon of the tert-butyl group would appear around 39 ppm, and the methyl carbons around 27 ppm. The carbon of the hydroxymethyl group is anticipated at approximately 63 ppm. For the aromatic carbons, the carbon bearing the pivalate group (C-O) would be significantly downfield, likely around 150 ppm. The carbon bearing the hydroxymethyl group would be around 135 ppm. The other aromatic carbons would have shifts influenced by these substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~39 |

| -C(C H₃)₃ | ~27 |

| C =O | ~177 |

| -C H₂OH | ~63 |

| Ar-C -O | ~150 |

| Ar-C -CH₂OH | ~135 |

| Ar-CH (ortho to pivalate) | ~122 |

| Ar-CH (ortho to -CH₂OH) | ~129 |

| Table 2: Predicted ¹³C NMR Spectral Data for this compound. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are indispensable.

Correlation SpectroscopY (COSY) would be used to establish the coupling relationships between protons. For this compound, a COSY spectrum would show a cross-peak between the doublet of the hydroxymethyl protons and the triplet of the hydroxyl proton, confirming their proximity. It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring, although in this para-substituted system, the primary couplings are between adjacent protons which are chemically distinct.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak between the signal of the hydroxymethyl protons and the signal of the hydroxymethyl carbon. Similarly, it would link the signals of the aromatic protons to their corresponding aromatic carbons, aiding in the unambiguous assignment of the aromatic region in both the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For this compound (C₁₂H₁₆O₃), HRMS would provide a highly accurate mass measurement, which can be compared to the calculated theoretical mass. This comparison helps to confirm the molecular formula and rule out other potential structures with the same nominal mass. Although specific HRMS data for this compound was not found in the searched literature, this technique is a standard characterization method in modern organic synthesis.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of moderately polar molecules. In ESI-MS, this compound would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. The resulting mass spectrum would show a prominent peak corresponding to the mass-to-charge ratio of this ion, confirming the molecular weight of the compound. ESI can be coupled with HRMS to provide both accurate mass and molecular formula information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. fiveable.melibretexts.org By measuring the absorption of infrared radiation, specific molecular vibrations, such as stretching and bending, can be observed. vscht.cz Each functional group possesses a characteristic absorption frequency, providing a unique spectral fingerprint. fiveable.me

In the case of this compound, IR spectroscopy is used to confirm the presence of its key functional groups: the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the aromatic ring. The O–H stretching vibration of the primary alcohol typically appears as a broad and intense band in the region of 3400 to 3650 cm⁻¹. libretexts.org The sharpness and intensity of this peak can be influenced by hydrogen bonding. The ester carbonyl (C=O) group exhibits a strong, sharp absorption band in the range of 1670 to 1780 cm⁻¹. libretexts.org The exact position of this peak can provide clues about the electronic environment of the carbonyl group. Furthermore, the presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450 to 1600 cm⁻¹ region. libretexts.org

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3650 - 3400 (broad) |

| Ester (C=O) | C=O Stretch | 1780 - 1670 (strong, sharp) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

This table presents typical ranges for the indicated functional groups and may vary slightly based on the specific molecular environment and sample conditions.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used for monitoring reaction progress and for preliminary purity checks. thieme.denih.gov In the context of synthesizing this compound, TLC can be used to follow the conversion of the starting material, 4-hydroxybenzyl alcohol, to the final product. chemicalbook.com A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel). The plate is then placed in a sealed container with a solvent system (eluent). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.

For the purification of this compound, a typical TLC setup might involve a silica gel plate and an eluent system such as a 4:6 mixture of ethyl acetate (B1210297) and hexane. chemicalbook.com The product, being less polar than the starting diol, will have a higher retention factor (Rf) value, meaning it travels further up the plate. chemicalbook.com The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Visualization of the spots is often achieved under UV light or by staining with a suitable reagent.

Table 2: Example TLC Data for the Synthesis of this compound

| Compound | Solvent System (Ethyl Acetate:Hexane) | Rf Value |

| 4-Hydroxybenzyl Alcohol (Starting Material) | 4:6 | Lower Rf |

| This compound (Product) | 4:6 | 0.4 chemicalbook.com |

Rf values are dependent on the specific TLC plate, solvent system, and experimental conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. researchgate.netresearchgate.net It offers higher resolution and sensitivity compared to TLC. nih.gov In academic research, HPLC is crucial for determining the purity of synthesized this compound with high accuracy. ptfarm.plsigmaaldrich.comresearchgate.net

The system consists of a high-pressure pump that forces a solvent (mobile phase) through a column packed with a stationary phase. researchgate.net The choice of column and mobile phase depends on the properties of the analyte. For a compound like this compound, a reversed-phase column (e.g., C18) is often used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The components are detected as they elute from the column, and the data is presented as a chromatogram, where each peak corresponds to a different compound. The area under each peak is proportional to the concentration of that compound, allowing for quantitative analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov This hyphenated technique is invaluable for confirming the identity of the separated components. As compounds elute from the HPLC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound, offering a high degree of certainty in its identification. nih.gov LC-MS is particularly useful for analyzing complex reaction mixtures and for identifying potential impurities or byproducts in the synthesis of this compound. bldpharm.comambeed.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm) and higher pressures. nih.gov This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. bldpharm.comambeed.com For the analysis of this compound, UPLC can provide more detailed purity profiles and faster reaction monitoring, which is particularly advantageous in high-throughput screening or when analyzing a large number of samples. nih.gov

Gas Chromatography-Flame Ionization Detector (GC/FID)

Gas Chromatography (GC) is another powerful separation technique, but it is suitable only for volatile and thermally stable compounds. science.gov this compound can be analyzed by GC, often after a derivatization step to increase its volatility. The sample is vaporized and injected into a column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase.

The Flame Ionization Detector (FID) is a common detector used in GC for analyzing organic compounds. scioninstruments.comchromatographyonline.com As the separated components elute from the GC column, they are burned in a hydrogen-air flame. scioninstruments.com The combustion of organic compounds produces ions, which generate a current that is proportional to the amount of carbon atoms in the analyte. scioninstruments.com This makes GC/FID a quantitative technique. researchgate.netresearchgate.net It is highly sensitive to hydrocarbons and provides a linear response over a wide range of concentrations, making it suitable for assessing the purity of this compound and quantifying any volatile impurities.

Future Research Directions and Emerging Perspectives

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 4-(Hydroxymethyl)phenyl pivalate (B1233124) and its derivatives will increasingly prioritize sustainability, aligning with the core principles of green chemistry. researchgate.netrsc.org Research is anticipated to move beyond traditional synthetic routes, which often rely on hazardous reagents and solvents, toward more environmentally benign processes that offer high efficiency and minimize waste. researchgate.net

A key area of development is the adoption of catalyst-free and solvent-free reaction conditions. For instance, protocols for the pivaloylation of alcohols without a catalyst have demonstrated high yields and simple work-up procedures, offering a greener alternative to conventional methods. organic-chemistry.org The exploration of mild and inexpensive catalysts, such as phosphoric acid for acylations, presents another promising avenue for reducing the environmental impact of synthesis. organic-chemistry.org

Furthermore, biocatalysis is emerging as a powerful tool for ester synthesis. mdpi.com The use of enzymes like lipases could offer significant advantages, including milder reaction conditions, the avoidance of toxic catalysts and solvents, and high selectivity. mdpi.com Future studies will likely focus on identifying and optimizing enzymatic systems, such as Candida antarctica lipase (B570770) B (CaLB), for the efficient and selective synthesis of 4-(Hydroxymethyl)phenyl pivalate. mdpi.com The development of processes using renewable raw materials and safer solvents will also be crucial in establishing a truly sustainable life cycle for this compound. rsc.org

Exploration of Novel Reactivity Modes and Catalytic Systems

The unique molecular structure of this compound, with its distinct ester and alcohol functionalities, offers fertile ground for exploring novel reactivity. cymitquimica.com Future research will likely investigate selective transformations that target one functional group while preserving the other, opening up new synthetic pathways.

A significant focus will be on the development and application of advanced catalytic systems. While various catalysts have been used for acylation and esterification reactions, there is considerable scope for employing novel catalysts to unlock unprecedented reactivity. organic-chemistry.org Palladium-based catalysts, for example, have shown remarkable versatility in organic synthesis, and their application could facilitate new types of cross-coupling or carbonylation reactions involving the 4-(Hydroxymethyl)phenyl scaffold. mdpi.commdpi.com Investigating how different ligands on a palladium catalyst can influence selectivity and efficiency will be a key research direction. mdpi.com

Moreover, the field of organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for activating the compound's functional groups. researchgate.net The inherent stability of the pivalate group could be exploited in reactions where the hydroxymethyl group is transformed under the influence of innovative catalytic systems. cymitquimica.com The goal is to expand the synthetic toolbox available for modifying this compound, enabling its use in a wider array of chemical transformations.

Expansion of Applications in Multifunctional Molecule Design

As a versatile building block, this compound holds significant promise for the design and synthesis of complex, multifunctional molecules. cymitquimica.combldpharm.com Its structure allows it to act as a linker or scaffold, connecting different molecular fragments to create compounds with tailored properties for applications in pharmaceuticals and materials science. cymitquimica.com

One emerging application is in the construction of prodrugs. The pivaloyloxymethyl group, which can be derived from structures like this compound, is often used to mask polar functional groups in a drug molecule, enhancing its cell permeability. stackexchange.com Once inside the cell, cellular enzymes can cleave the ester, releasing the active drug. Future research could systematically explore the use of the this compound moiety to create novel prodrugs with improved pharmacokinetic profiles.

In the realm of materials science, the compound's dual functionality can be leveraged to synthesize specialized polymers and other materials. cymitquimica.com The hydroxymethyl group can be polymerized or attached to a surface, while the pivalate ester provides a stable, bulky group that can influence the material's physical properties. This could lead to the development of new functional materials with applications ranging from drug delivery systems to advanced coatings.

Integration of Advanced Computational and Experimental Methodologies for Mechanism Discovery

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. The integration of advanced computational and experimental techniques is set to revolutionize this field of study. rsc.org

Computational Approaches: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating complex reaction pathways. mdpi.comrsc.org Future studies will apply these methods to:

Model the step-by-step mechanism of catalytic reactions, identifying transition states and reaction intermediates. mdpi.com

Calculate the energy profiles of different reaction pathways to predict the most favorable conditions. mdpi.comdiva-portal.org

Understand the role of the catalyst and solvent in stabilizing intermediates and lowering activation barriers. rsc.orgmdpi.com

Screen potential catalysts and substrates virtually, accelerating the discovery of new and more efficient synthetic methods. rsc.org

Experimental Methodologies: Advanced spectroscopic and analytical techniques will provide crucial experimental validation for computational models.

In-situ monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can help identify and characterize transient intermediates proposed by computational studies. mdpi.com

Kinetic studies can be performed to measure reaction rates under various conditions, providing data to build and refine mechanistic models. diva-portal.orgmdpi.com

Detailed structural analysis of products and byproducts can offer insights into the selectivity of a reaction.

By combining the predictive power of computational chemistry with rigorous experimental verification, researchers can gain unprecedented insight into the fundamental reactivity of this compound, paving the way for more rational and efficient design of synthetic routes and novel molecules. rsc.orgdiva-portal.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。